5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various functional groups attached
Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidine derivatives, have been reported to target dihydrofolate reductase (dhfr) and various kinases .
Mode of Action
It’s worth noting that similar compounds, such as pyridopyrimidine derivatives, inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
Similar compounds, such as pyridopyrimidine derivatives, have been reported to affect the synthesis of rna and dna by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Result of Action
Similar compounds, such as pyridopyrimidine derivatives, have been reported to stop the synthesis of rna and dna, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include the use of solvents such as methanol or butanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological and clinical applications.
Uniqueness
5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific thienopyrimidine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-4-5-6-15-7-14-11-9(12(15)16)8(2)10(19-11)13(17)18/h7H,3-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRYMDMARKVDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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